N-(t-butyl)-2-oxocyclopentane-1-carboxamide
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Overview
Description
N-(t-butyl)-2-oxocyclopentane-1-carboxamide is an organic compound characterized by the presence of a tert-butyl group attached to a cyclopentane ring with a carboxamide and oxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(t-butyl)-2-oxocyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(t-butyl)-2-oxocyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(t-butyl)-2-oxocyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(t-butyl)-2-oxocyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The presence of the tert-butyl group and oxo functional group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentane derivatives with different substituents, such as:
- N-(t-butyl)-2-hydroxycyclopentane-1-carboxamide
- N-(t-butyl)-2-aminocyclopentane-1-carboxamide
- N-(t-butyl)-2-methylcyclopentane-1-carboxamide .
Uniqueness
N-(t-butyl)-2-oxocyclopentane-1-carboxamide is unique due to the presence of both the tert-butyl group and the oxo functional group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-tert-butyl-2-oxocyclopentane-1-carboxamide |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)11-9(13)7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
APYCLFZIHNNHEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCC1=O |
Origin of Product |
United States |
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